molecular formula C21H20O3S B5117299 3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one

3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one

Cat. No. B5117299
M. Wt: 352.4 g/mol
InChI Key: VEYPORIKFFGXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one, also known as DMTX, is a xanthene derivative that has been widely studied for its potential therapeutic applications. The compound is known for its unique chemical structure, which gives it a range of interesting biochemical and physiological effects.

Mechanism of Action

3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one acts as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, a group of inflammatory mediators. By inhibiting this enzyme, 3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one can reduce inflammation and potentially provide neuroprotection.
Biochemical and Physiological Effects:
3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one has been shown to have a range of interesting biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. The compound has also been shown to have antioxidant effects, which may help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one in lab experiments is its unique chemical structure, which gives it a range of interesting biochemical and physiological effects. However, one limitation is that the compound is relatively difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are a number of potential future directions for research on 3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one, including exploring its potential as an anti-inflammatory therapy for a range of diseases, investigating its neuroprotective properties in the context of neurodegenerative diseases, and exploring its potential as an anti-tumor agent. Additionally, further research is needed to better understand the mechanism of action of 3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one, as well as its potential side effects and toxicity.

Synthesis Methods

3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxaldehyde with 3,3-dimethyl-2-butanone in the presence of a base catalyst. This reaction results in the formation of the intermediate 3,3-dimethyl-9-(2-thienyl)-2,3,4,9-tetrahydro-1H-xanthene-1,8(2H)-dione, which can then be converted to 3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one using a reducing agent such as sodium borohydride.

Scientific Research Applications

3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one has been studied for its potential therapeutic applications in a variety of scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. The compound has been shown to have a range of interesting biochemical and physiological effects, which make it a promising candidate for further research.

properties

IUPAC Name

3,3-dimethyl-9-(2-oxo-2-thiophen-2-ylethyl)-4,9-dihydro-2H-xanthen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S/c1-21(2)11-16(23)20-14(10-15(22)19-8-5-9-25-19)13-6-3-4-7-17(13)24-18(20)12-21/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYPORIKFFGXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=CC=CC=C3O2)CC(=O)C4=CC=CS4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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